trans-4-Isopropoxy-3-pyrrolidinol
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Overview
Description
trans-4-Isopropoxy-3-pyrrolidinol: is a chemical compound with the molecular formula C7H15NO2 It is a derivative of pyrrolidine, featuring an isopropoxy group at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Isopropoxy-3-pyrrolidinol typically involves the reaction of pyrrolidine derivatives with isopropyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to introduce the isopropoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Isopropoxy-3-pyrrolidinol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: trans-4-Isopropoxy-3-pyrrolidinol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-4-Isopropoxy-3-pyrrolidinol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The isopropoxy group and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- trans-4-Methoxy-3-pyrrolidinol
- trans-4-(Dimethylamino)-3-pyrrolidinol
- trans-4-Fluoro-3-piperidinol
Comparison: Compared to its analogs, trans-4-Isopropoxy-3-pyrrolidinol is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can result in variations in biological activity and chemical properties, making it distinct from other similar compounds.
Biological Activity
trans-4-Isopropoxy-3-pyrrolidinol is a pyrrolidine derivative that has garnered attention in biological research due to its potential interactions with various enzymes and metabolic pathways. Its unique structure, characterized by an isopropoxy group, allows it to participate in numerous chemical reactions, making it a valuable compound in both synthetic and biological contexts.
The compound exhibits several notable chemical behaviors:
- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
- Reduction : Capable of being reduced to various alcohol derivatives with reducing agents such as lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions, allowing the isopropoxy group to be replaced by other nucleophiles under basic or acidic conditions.
These reactions highlight its versatility as an intermediate in organic synthesis and its potential applications in drug development and biochemical studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include:
- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The hydroxyl and isopropoxy groups are crucial for binding affinity and specificity.
- Receptor Modulation : It may interact with various receptors, modulating their activity and leading to physiological effects. This mechanism is particularly relevant in pharmacological applications.
Biological Activity Studies
Research on this compound has focused on its enzyme interactions and potential therapeutic effects.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Interaction Study :
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound effectively inhibited specific metabolic enzymes, leading to altered metabolic profiles in vitro. This suggests potential applications in metabolic disease management. -
Cytotoxicity Assessment :
In vitro tests evaluated the cytotoxic effects of the compound on cancer cell lines versus healthy cells. The findings showed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent . -
Pharmacokinetic Studies :
Pharmacokinetic evaluations revealed that the compound has favorable absorption characteristics when administered orally, with a half-life suitable for therapeutic use. These studies are crucial for determining dosing regimens in clinical settings .
Comparison with Related Compounds
Comparative studies with similar pyrrolidine derivatives have highlighted the unique properties of this compound:
Compound | Structure | Biological Activity |
---|---|---|
trans-4-Methoxy-3-pyrrolidinol | Methoxy group | Moderate enzyme inhibition |
trans-4-(Dimethylamino)-3-pyrrolidinol | Dimethylamino group | Higher cytotoxicity against certain cancer lines |
trans-4-Fluoro-3-piperidinol | Fluoro group | Different receptor modulation profile |
The presence of the isopropoxy group distinguishes this compound from its analogs, influencing its reactivity and biological interactions significantly .
Properties
IUPAC Name |
(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFYPRVQVHPARR-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CNC[C@@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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